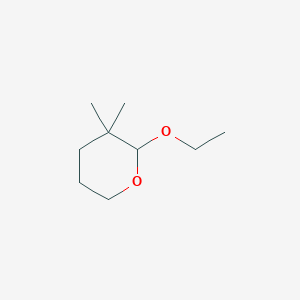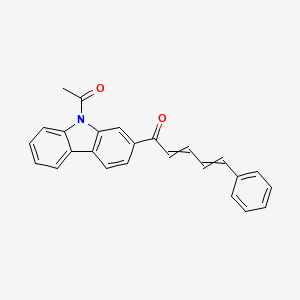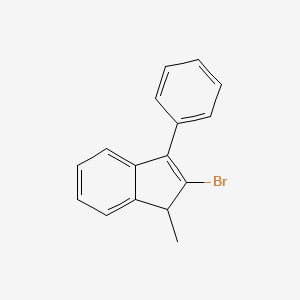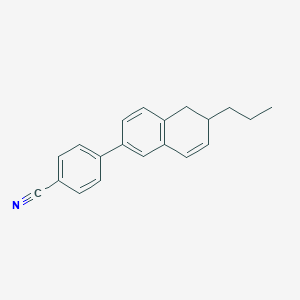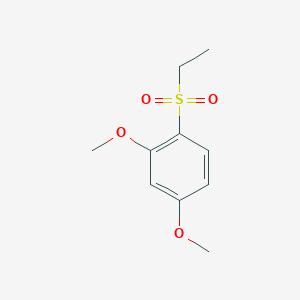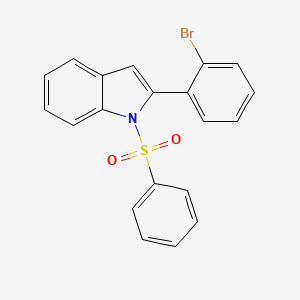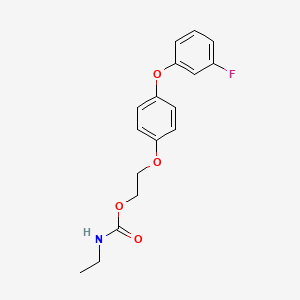
2-(4-Chlorophenyl)-4-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The presence of a 4-chlorophenyl group and a methoxy group in the quinazoline structure enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methoxyquinazoline typically involves the reaction of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinazoline derivatives with different oxidation states
Reduction: Reduced forms of this compound
Substitution: Substituted quinazoline derivatives with various functional groups
科学的研究の応用
2-(4-Chlorophenyl)-4-methoxyquinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5-quinoxalinecarboxamide
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea
Uniqueness
2-(4-Chlorophenyl)-4-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and methoxy groups enhances its stability, reactivity, and potential therapeutic applications compared to other similar compounds .
特性
CAS番号 |
83800-99-1 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-methoxyquinazoline |
InChI |
InChI=1S/C15H11ClN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChIキー |
FOFFFBOKXMZDOC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


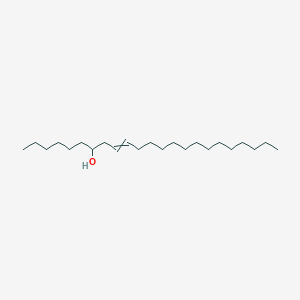
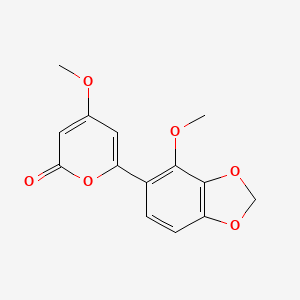
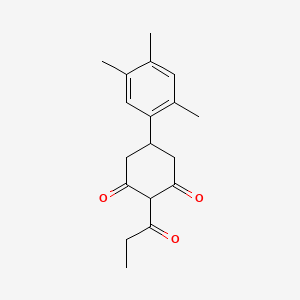
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
